Cas no 1091108-11-0 (1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)
![1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide structure](https://ja.kuujia.com/scimg/cas/1091108-11-0x500.png)
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide
- 1-(4-fluorophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide
- AKOS024507120
- F5328-0075
- 1091108-11-0
-
- インチ: 1S/C19H22FNO3S/c20-18-8-6-16(7-9-18)14-25(22,23)21-15-19(10-12-24-13-11-19)17-4-2-1-3-5-17/h1-9,21H,10-15H2
- InChIKey: GCDCALBOIBTGJW-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(F)C=C1)S(NCC1(C2=CC=CC=C2)CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 363.13044290g/mol
- どういたいしつりょう: 363.13044290g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 63.8Ų
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5328-0075-1mg |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
1091108-11-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5328-0075-10μmol |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
1091108-11-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5328-0075-5μmol |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
1091108-11-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5328-0075-40mg |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
1091108-11-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5328-0075-15mg |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
1091108-11-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5328-0075-20mg |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
1091108-11-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5328-0075-50mg |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
1091108-11-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5328-0075-5mg |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
1091108-11-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5328-0075-25mg |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
1091108-11-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5328-0075-3mg |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
1091108-11-0 | 3mg |
$63.0 | 2023-09-10 |
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamideに関する追加情報
Recent Advances in the Study of 1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide (CAS: 1091108-11-0)
The compound 1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide (CAS: 1091108-11-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound in drug discovery.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the phenyloxane moiety significantly enhanced the compound's binding affinity to its target protein, a key enzyme involved in inflammatory pathways. These findings suggest that 1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide could serve as a promising scaffold for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory potential, preliminary in vitro studies have revealed that this compound exhibits moderate inhibitory activity against certain cancer cell lines. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound induced apoptosis in breast cancer cells through the modulation of the PI3K/AKT signaling pathway. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.
The pharmacokinetic properties of 1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide have also been investigated. A recent pharmacokinetic study in rats indicated that the compound has a relatively short half-life but demonstrates good tissue penetration, particularly in the liver and kidneys. These results highlight the need for further structural optimization to improve metabolic stability and prolong its therapeutic effects.
Despite these promising findings, challenges remain in the development of this compound as a viable therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate the translation of these discoveries into clinical applications.
In conclusion, 1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide represents a promising candidate for further investigation in the fields of inflammation and oncology. Continued research into its mechanism of action, pharmacokinetics, and therapeutic potential will be crucial for its development into a clinically relevant drug. The compound's unique structural features and preliminary biological activities make it a valuable subject for future studies in medicinal chemistry and drug discovery.
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